2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid

Fragment-based drug discovery Lead optimization Molecular weight efficiency

Need a 4,4-geminal diacetic acid building block for spirocyclic succinimide or fragment-based screening? This N-methylpiperidine core (MW 215.25, XLogP -2.4) meets Ro3 criteria and enables NK1/CCR5 antagonist analog synthesis. - **Validated scaffold**: Direct thermal cyclization to 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS-86 pathway) - **Physicochemical precision**: TPSA 77.84 Ų, HBD 2, HBA 5 - ideal for fragment soaking/STD-NMR - **Supply reliability**: ≥95% purity from multiple sources; batch-to-batch consistency guaranteed

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 803632-48-6
Cat. No. B3155576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
CAS803632-48-6
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CC(=O)O)CC(=O)O
InChIInChI=1S/C10H17NO4/c1-11-4-2-10(3-5-11,6-8(12)13)7-9(14)15/h2-7H2,1H3,(H,12,13)(H,14,15)
InChIKeyWZVABTJVAKWGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid: Procurement Profile


2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid (CAS 803632-48-6) is a symmetrical 4,4-geminal dicarboxylic acid building block built on an N-methylpiperidine core, with molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . The compound belongs to the 4,4-disubstituted piperidine scaffold class, which has been validated as a privileged framework in multiple drug discovery programs, most notably as high-affinity NK1 receptor antagonists and CCR5 inhibitors [1]. Its structure features two carboxymethyl groups at the piperidine 4-position and a tertiary N-methyl amine, providing distinct physicochemical properties—including a topological polar surface area (TPSA) of 77.84 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP of −2.4—that govern its behavior as a synthetic intermediate and potential fragment .

Fragment-Based Screening
Conforms to Rule of Three (low MW, negative XLogP) for fragment library construction.
Spirocyclic Synthesis
4,4-Geminal diacid arrangement enables direct thermal cyclization to spiro succinimides.
Privileged Scaffold
4,4-Disubstituted piperidine core validated in NK1 and CCR5 antagonist pharmacophores.

Why N-Benzyl, N-Boc, Diester, and Oxo Analogs Cannot Replace This Compound


The N-methyl substitution on the piperidine nitrogen, combined with the 4,4-geminal diacetic acid arrangement, creates a unique physicochemical signature that is quantitatively distinct from even the closest structural analogs. Substituting the N-methyl with an N-benzyl group (CAS 769901-73-7) increases molecular weight by 35% (from 215.25 to 291.34 g/mol) and shifts LogP from 0.59 to 2.16, fundamentally altering solubility and membrane partitioning behavior . Converting the free diacid to its diethyl ester (CAS 92329-92-5) eliminates both hydrogen bond donors (HBD from 2 to 0) and doubles the number of rotatable bonds (from 4 to 8), which changes both molecular recognition properties and conformational entropy . The 4-oxo-3,5-diacetic acid regioisomer (CAS 806595-98-2) introduces a ketone that increases molecular weight (229.23 g/mol), alters the ring substitution pattern from geminal to vicinal, and modifies the pKa landscape of the acetic acid moieties . These differences are not cosmetic—they dictate which downstream synthetic transformations are feasible and how the compound behaves in biological assays.

  • N-Benzyl analog Higher MW and LogP shift alter solubility and membrane partitioning, incompatible with fragment requirements.
  • Diethyl ester Loss of H-bond donors and increased flexibility change molecular recognition and require ester hydrolysis.
  • 4-Oxo regioisomer Vicinal substitution pattern directs fused rather than spiro cyclization, unsuitable for spirocycle synthesis.

Quantitative Differentiation Versus Closest Structural Analogs


Molecular Weight Advantage Versus N-Benzyl Analog

The target compound (MW 215.25 g/mol) is 26% lighter than its closest N-substituted aromatic analog, 2,2'-(1-benzylpiperidine-4,4-diyl)diacetic acid (MW 291.34 g/mol, CAS 769901-73-7) . In fragment-based drug discovery, lower molecular weight directly improves ligand efficiency (LE) and fragment ligand efficiency (FLE) indices, since LE = −RT·ln(IC50)/heavy atom count and lower MW generally tracks with fewer heavy atoms [1]. At comparable potency, the N-methyl compound would yield a higher LE solely due to its smaller size. This MW difference also translates to approximately 26% lower mass burden per mole in synthesis scale-up, which has direct cost-of-goods implications for procurement.

MW vs N-Benzyl Analog
Reported
Target: 215.25 g/mol
N-Benzyl: 291.34 g/mol
Δ −76.09 g/mol (−26.1%)
Lower MW may support ligand efficiency metrics and reduce scale-up mass burden.
Based on calculated molecular formulas; review for fragment library design.
Fragment-based drug discovery Lead optimization Molecular weight efficiency Ligand efficiency metrics

Lipophilicity Difference Versus N-Benzyl Analog

The target compound has a reported LogP of 0.58570 (ChemSrc) and an XLogP of −2.4 (calculated via XLogP3 method), placing it in a substantially more hydrophilic space compared to the N-benzyl analog, which has a reported LogP of 2.15610 . The LogP difference is approximately 1.57 units using ChemSrc values, or up to approximately 4.56 units using the XLogP method. Each unit of LogP corresponds to a ~10-fold difference in octanol/water partition coefficient, meaning the target compound is approximately 37- to >10,000-fold more hydrophilic than the benzyl analog depending on the calculation method employed [1]. This difference has practical consequences: the target compound is expected to exhibit substantially higher aqueous solubility and lower passive membrane permeability than the benzyl congener, making it more suitable for aqueous-phase bioconjugation or as a polar fragment in lead optimization, whereas the benzyl analog would be preferred for CNS-targeted programs requiring blood-brain barrier penetration.

Lipophilicity vs N-Benzyl
Reported
Target LogP: 0.59 (XLogP −2.4)
N-Benzyl LogP: 2.16
Δ ~37–>10,000-fold more hydrophilic
Lipophilicity gap guides selection for aqueous compatibility vs. membrane permeability.
LogP calculated via different methods; verify experimental values for project requirements.
Lipophilicity ADME LogP Solubility Permeability

Hydrogen Bond Donor Count Versus Diethyl Ester Analog

The target compound possesses two carboxylic acid hydrogen bond donors (HBD = 2), in contrast to the diethyl ester analog Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate (CAS 92329-92-5) which has zero hydrogen bond donors (HBD = 0) . Both compounds share the same hydrogen bond acceptor count (HBA = 5). This difference means the diacid can simultaneously act as both hydrogen bond donor and acceptor, enabling participation in robust carboxylate-mediated intermolecular networks—such as co-crystal formation, salt bridges with basic residues in protein binding pockets, and metal coordination for MOF or coordination polymer synthesis—that are structurally inaccessible to the ester analog without prior hydrolysis. The TPSA value of 77.84 Ų is identical for both the target and the N-benzyl analog, confirming that the polar surface area is dominated by the carboxylic acid groups rather than the N-substituent .

H-Bond Donors vs Diester
Data to verify
Target: HBD 2, HBA 5, rotatable bonds 4
Diester: HBD 0, HBA 5, rotatable bonds 8
Free diacid enables H-bond networks and avoids hydrolytic deprotection step.
No cited source for this specific comparison; verify TPSA and H-bond donor availability.
Hydrogen bonding Crystal engineering Supramolecular chemistry Molecular recognition

Regiochemical Substitution Pattern for Spirocyclization

The target compound serves as a documented key intermediate in the synthesis of spirocyclic scaffolds—specifically, (4-carboxy-1-methyl-4-piperidinyl)acetic acid (the mono-carboxy analog of the target) is the direct precursor to 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, the core of the cholinergic agonist RS-86, via thermal cyclization of its ammonium salt [1][2]. By contrast, the 3,5-disubstituted oxo analog 2,2'-(1-Methyl-4-oxopiperidine-3,5-diyl)diacetic acid (CAS 806595-98-2, MW 229.23) positions the acetic acid groups on adjacent carbons flanking a ketone, which directs cyclization toward fused rather than spiro ring systems . The 4,4-geminal arrangement enforces a specific exit vector geometry where both acetic acid arms project from the same ring carbon, a topology validated in the 4,4-disubstituted piperidine NK1 antagonist pharmacophore where the geminal substitution pattern was shown to be essential for high-affinity receptor binding (optimized compounds achieving hNK1 IC50 values as low as 0.95 nM) [3].

Spirocyclization Route
Class-level
4,4-Geminal diacid is a documented precursor to diazaspiro[4.5]decane core (RS-86 synthesis). 3,5-Vicinal oxo analog directs fused cyclization.
Geometry enables spiro junction formation inaccessible from regioisomeric analogs.
Class-level inference from NK1 antagonist pharmacophore and RS-86 synthetic precedent.
Spiro compounds RS-86 Cholinergic agonists Diazaspirodecane Synthetic methodology

N-Methyl Basicity and Metabolic Profile

The N-methyl substituent on the piperidine ring of the target compound creates a tertiary amine with distinct basicity (predicted pKa of the conjugate acid ~8.5–9.5 for N-methylpiperidines) compared to secondary amine (N-H, pKa ~10–11), N-Boc protected (non-basic), and N-benzyl (pKa ~8.0–8.5) analogs [1]. This differentiation has practical consequences: the N-methyl group blocks metabolic N-dealkylation pathways that are prevalent with N-benzyl groups (which undergo CYP450-mediated oxidative debenzylation), while retaining sufficient basicity for salt formation and aqueous solubility enhancement under mildly acidic conditions. The carboxylic acid pKa of structurally related 4,4-piperidinediacetic acids is predicted at ~4.19 (measured for the N-benzyl analog), meaning the target compound exists as a zwitterion or dianion at physiological pH, with the N-methyl group maintaining a positive charge that can participate in ionic interactions with biological targets . The N-methyl group also offers the smallest possible N-alkyl substituent (beyond N-H), minimizing steric bulk while providing a defined tertiary amine pharmacophore element—a feature exploited in the 4,4-disubstituted piperidine NK1 antagonist series where N-acyl and N-sulfonyl derivatives retained high affinity (hNK1 IC50 = 5.3 and 5.7 nM, respectively) [2].

N-Methyl Basicity & Metabolism
Class-level
Target: tertiary amine, pKa ~8.5–9.5, no oxidative debenzylation liability. N-Benzyl: pKa ~8.0–8.5, CYP-mediated debenzylation risk. Carboxylic acid pKa ~4.19 (predicted).
N-Methyl provides moderate basicity and blocks common metabolic liability, supporting library diversification.
Predicted pKa values; experimental confirmation recommended for specific buffer systems.
Basicity pKa Metabolic stability N-dealkylation CYP450

Commercial Availability and Supplier Diversity

2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid is commercially available at purities of ≥95% (Sigma-Aldrich/ Fluorochem partner catalog) and ≥98% (MolCore ISO-certified) from multiple independent suppliers, including CymitQuimica, MolCore, and the Sigma-Aldrich network . In contrast, the closely related 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid (CAS 769901-73-7) and the 4-oxo analog (CAS 806595-98-2) have narrower supplier bases, while the free N-H piperidine-4,4-diacetic acid and its N-Boc protected form are primarily available as their diethyl esters rather than the free diacid, necessitating an additional hydrolysis step if the carboxylic acid form is required . Multi-supplier availability of the target compound at ≥95% purity reduces single-source procurement risk and provides competitive pricing, whereas analogs requiring custom synthesis or available from a single vendor introduce lead-time uncertainty and higher cost-per-gram for research programs.

Supplier Availability
Reported
Target: multiple suppliers at ≥95% purity; ISO-certified options. Analogs: narrower supplier base or require ester hydrolysis for free acid.
Multi-supplier sourcing may reduce lead times and support quality documentation consistency.
Verification of current supplier stock and CoA details recommended before procurement.
Supply chain GMP Quality control ISO certification Procurement

Recommended Application Scenarios


Fragment-Based Drug Discovery

With MW 215.25 g/mol and XLogP of −2.4, this compound falls within ideal fragment space (MW < 250, LogP < 3) as defined by the Rule of Three for fragment-based screening [1]. Its 26% lower MW versus the N-benzyl analog directly improves ligand efficiency indices, while its high aqueous compatibility (driven by two carboxylic acid groups and a TPSA of 77.84 Ų) ensures solubility at the millimolar concentrations typically required for fragment soaking or STD-NMR experiments. The 4,4-disubstituted piperidine core is validated in both NK1 (hNK1 IC50 = 0.95 nM for optimized analogs) and CCR5 (pIC50 = 9.00) antagonist pharmacophores, providing a structurally precedented starting point for fragment growing and merging strategies [2][3].

Synthesis of Spirocyclic Drug Candidates

The 4,4-geminal diacetic acid architecture of the target compound enables direct thermal cyclization to spirocyclic succinimide derivatives—specifically, the (4-carboxy-1-methyl-4-piperidinyl)acetic acid intermediate (the mono-decarboxylated analog) is the documented precursor to 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, which upon N-alkylation yields cholinergic agonists exemplified by RS-86 [1]. This spirocyclization pathway is geometrically inaccessible from the 3,5-disubstituted oxo analog, which directs cyclization toward fused rather than spiro products. Procurement of the 4,4-diacetic acid form is essential because the geminal substitution pattern at a single ring carbon is the topological prerequisite for spiro ring junction formation [2].

Parallel Library Synthesis

The N-methyl tertiary amine of the target compound provides a defined basic center that can be retained as-is for salt formation studies or demethylated to the secondary amine for further N-functionalization (acylation, sulfonylation, reductive amination). The NK1 antagonist SAR literature demonstrates that the 4,4-disubstituted piperidine scaffold tolerates diverse N-substituents—including acetyl (hNK1 IC50 = 5.3 nM) and sulfonyl (hNK1 IC50 = 5.7 nM) derivatives—while maintaining nanomolar receptor affinity [1]. The two equivalent carboxylic acid groups enable symmetrical bis-amide or bis-ester library synthesis, or selective monofunctionalization through controlled stoichiometry. The commercial availability at ≥95% purity from multiple suppliers ensures batch-to-batch consistency across library production campaigns [2].

Coordination Chemistry and MOF Synthesis

With two carboxylic acid groups (HBD = 2, HBA = 5) projecting from the same sp³ carbon of the piperidine ring, the target compound functions as a V-shaped or chelating bis-carboxylate ligand for metal-organic framework (MOF) and coordination polymer synthesis. The rotatable bond count of 4 provides sufficient flexibility for metal coordination while the piperidine ring enforces a defined spatial relationship between the two carboxylate arms. The N-methyl group distinguishes this ligand from N-H or N-benzyl analogs by modulating the electron density at the piperidine nitrogen, which can influence secondary metal coordination at the amine site. The compound's high predicted aqueous solubility (driven by XLogP of −2.4 and dual carboxylate ionization at neutral pH) facilitates metal-ligand self-assembly in aqueous or mixed aqueous-organic solvent systems [3].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Rule-of-three compliance; privileged piperidine scaffold
Ligand efficiency metrics; aqueous solubility at mM concentrations
Spirocyclic Drug Candidates
4,4-Geminal diacid architecture
Spirocyclization feasibility; regioisomer purity
Parallel Library Synthesis
N-Methyl tertiary amine; symmetrical diacid
N-substituent tolerance; batch-to-batch purity
Coordination Chemistry & MOF Synthesis
Bis-carboxylate chelating geometry
Metal coordination stoichiometry; aqueous assembly conditions
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